1,8-Dihydroxy-3-methoxy-6-methylxanthone

CAS No.:

Cat. No.: VC1954297

Molecular Formula: C15H12O5

Molecular Weight: 272.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H12O5 |

|---|---|

| Molecular Weight | 272.25 g/mol |

| IUPAC Name | 1,8-dihydroxy-3-methoxy-6-methylxanthen-9-one |

| Standard InChI | InChI=1S/C15H12O5/c1-7-3-9(16)13-11(4-7)20-12-6-8(19-2)5-10(17)14(12)15(13)18/h3-6,16-17H,1-2H3 |

| Standard InChI Key | QQWCJIAJCYGAIK-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C2C(=C1)OC3=CC(=CC(=C3C2=O)O)OC)O |

Introduction

Chemical Structure and Classification

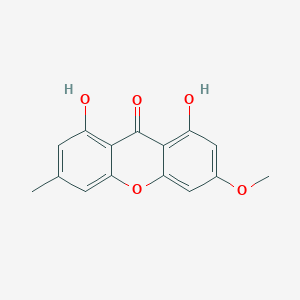

1,8-Dihydroxy-3-methoxy-6-methylxanthone belongs to the xanthone class of secondary metabolites. It is characterized by a tricyclic structure with a dibenzo-γ-pyrone skeleton that carries specific substituents. The compound features hydroxy groups at positions 1 and 8, a methoxy group at position 3, and a methyl group at position 6 of the xanthone nucleus . This particular substitution pattern distinguishes it from other xanthone derivatives and contributes to its unique chemical and biological profile. As a member of the xanthone family, it shares structural similarities with numerous bioactive compounds found in various plants and microorganisms.

The presence of multiple oxygen-containing functional groups creates potential for various molecular interactions, including hydrogen bonding, which may be relevant to its biological activities. The hydroxyl group at position 1 typically forms an intramolecular hydrogen bond with the adjacent carbonyl group, a characteristic feature of many xanthone derivatives that influences their physical and chemical properties .

Physical and Chemical Properties

1,8-Dihydroxy-3-methoxy-6-methylxanthone possesses several well-defined physical and chemical properties that are important for understanding its behavior in various systems and applications. These properties are summarized in Table 1.

Table 1. Physical and Chemical Properties of 1,8-Dihydroxy-3-methoxy-6-methylxanthone

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₂O₅ |

| Molecular Weight | 272.25 g/mol |

| Exact Mass | 272.06847 g/mol |

| IUPAC Name | 1,8-dihydroxy-3-methoxy-6-methylxanthen-9-one |

| CAS Number | 1043624-67-4 |

| SMILES Notation | CC1=CC(=C2C(=C1)OC3=CC(=CC(=C3C2=O)O)OC)O |

| InChI | InChI=1S/C15H12O5/c1-7-3-9(16)13-11(4-7)20-12-6-8(19-2)5-10(17)14(12)15(13)18/h3-6,16-17H,1-2H3 |

| InChI Key | QQWCJIAJCYGAIK-UHFFFAOYSA-N |

| Topological Polar Surface Area | 76.00 Ų |

| XlogP | 3.10 |

The compound's structure features a planar tricyclic system with hydrogen-bonding capabilities through its hydroxyl groups. The hydroxyl group at position 1 typically exhibits a chemical shift at approximately 12-13 ppm in ¹H NMR spectroscopy due to the intramolecular hydrogen bonding with the adjacent carbonyl group . The lipophilicity of the compound, represented by its XlogP value of 3.10, suggests moderate lipophilicity, which may influence its absorption and distribution in biological systems .

Structural Characterization

The structural characterization of 1,8-Dihydroxy-3-methoxy-6-methylxanthone relies on various spectroscopic techniques. While comprehensive spectroscopic data specifically for this compound is limited in the available literature, the characterization can be inferred from data on similar xanthone derivatives.

In ¹H NMR spectroscopy, xanthones with a hydroxyl group at position 1 typically show a highly deshielded signal at approximately 12-13 ppm due to intramolecular hydrogen bonding with the adjacent carbonyl group. Similarly, hydroxyl groups at position 8 often exhibit signals around 11-12 ppm . Based on data from similar xanthones, the methoxy group at position 3 would typically present as a singlet at approximately 3.8-4.0 ppm, while the methyl group at position 6 would appear as a singlet around 2.3-2.5 ppm .

The aromatic protons in the xanthone structure would show characteristic signals in the 6.5-7.8 ppm range, with coupling patterns reflective of their relative positions. The specific substitution pattern in 1,8-Dihydroxy-3-methoxy-6-methylxanthone would result in distinctive signals for the aromatic protons at positions 2, 4, 5, and 7 .

In ¹³C NMR spectroscopy, the carbonyl carbon (C-9) typically resonates at approximately 180-185 ppm, while oxygenated aromatic carbons show signals in the range of 140-160 ppm. The methoxy carbon would appear around 55-60 ppm, and the methyl carbon at approximately 20-25 ppm .

Mass spectrometry would provide the molecular ion peak at m/z 272, corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns for xanthone derivatives.

Future Research Directions

Current research on 1,8-Dihydroxy-3-methoxy-6-methylxanthone presents several opportunities for future investigation:

-

Comprehensive biological screening: Systematic evaluation of its potential antitumor, antioxidant, antimicrobial, and enzyme inhibitory activities would provide valuable insights into its pharmacological profile.

-

Structure-activity relationship studies: Modification of the substitution pattern could reveal the structural features responsible for specific biological activities. The impact of the position and nature of substituents on bioactivity has been demonstrated in related xanthones .

-

Mechanism of action studies: Investigation of the molecular mechanisms underlying any observed biological activities would enhance understanding of its potential therapeutic applications.

-

Improved synthetic methodologies: Development of efficient and regioselective synthetic routes would facilitate access to this compound and related derivatives for further study.

-

Natural product chemistry: Further investigation of its occurrence in other natural sources and elucidation of its biosynthetic pathways could provide insights into its ecological significance.

-

Formulation studies: For any potential applications, research into appropriate formulation strategies would be necessary to address challenges related to solubility, stability, and bioavailability.

The unique substitution pattern of 1,8-Dihydroxy-3-methoxy-6-methylxanthone positions it as an interesting candidate for exploration in these research areas, potentially leading to novel applications in pharmaceutical, agricultural, or other fields.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume